![molecular formula C17H12N2OS2 B2418714 (E)-N-(8H-茚满[1,2-d]噻唑-2-基)-3-(噻吩-2-基)丙烯酰胺 CAS No. 681163-45-1](/img/structure/B2418714.png)

(E)-N-(8H-茚满[1,2-d]噻唑-2-基)-3-(噻吩-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

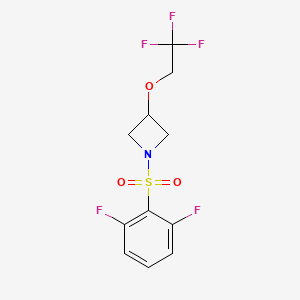

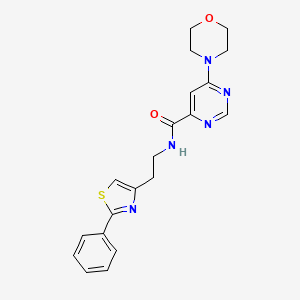

“(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a chemical compound that has been studied for its potential use in the treatment of COVID-19 . It is one of a series of 8H-indeno[1,2-d]thiazole derivatives that have been synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL protease .

Synthesis Analysis

The compound is synthesized as part of a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process involves the creation of a series of these derivatives, which are then evaluated for their biochemical activities against SARS-CoV-2 3CL protease .

Molecular Structure Analysis

The molecular structure of the compound involves a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur . The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .

Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .

科学研究应用

染料敏化太阳能电池中的有机敏化剂

利用咔唑作为电子供体和茚满[1,2-b]噻吩作为桥连单元的有机敏化剂已被合成用于染料敏化太阳能电池。这些敏化剂具有大的分子内电荷转移,由于茚满[1,2-b]噻吩的平面π-连接单元,表现出很强的摩尔吸收系数和红移吸收带。使用这些敏化剂的器件显示出有希望的转换效率,当用钴电解质代替碘电解质时,观察到性能改善(Lim 等人,2015)。

聚合和材料应用

源自丙烯酰胺和噻吩部分的聚合物表现出不同的应用。例如,由丙烯酸化 2-氨基噻唑合成的微凝胶在环境、生物医学和催化领域显示出潜力。它已被用于纳米粒子的原位制备和作为去除有毒物质的吸收剂,以及其他应用(Sengel & Sahiner,2017)。此外,含有丙烯酰胺和多环侧基部分的聚合物已显示出抗菌性能,表明它们在生物医学应用中的效用(Boopathy 等人,2017)。

抗癌和抗菌活性

源自丙烯酰胺结构的化合物,包括那些具有噻吩和噻唑部分的化合物,已对其抗癌和抗菌活性进行了研究。例如,2-苯胺基吡啶-3-丙烯酰胺作为微管蛋白聚合抑制剂表现出有效的抗癌特性,对人癌细胞系显示出显着的细胞毒性并诱导凋亡性细胞死亡(Kamal 等人,2014)。类似地,已经合成出包括噻唑衍生物在内的新型杂环化合物,并证明了对斜纹夜蛾的有效杀虫作用,表明它们在害虫控制中的潜力(Soliman 等人,2020)。

作用机制

The mechanism of action of the compound involves its interaction with the SARS-CoV-2 3CL protease . The indene moiety of the compound buries deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on S1 subsite .

属性

IUPAC Name |

(E)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS2/c20-15(8-7-12-5-3-9-21-12)18-17-19-16-13-6-2-1-4-11(13)10-14(16)22-17/h1-9H,10H2,(H,18,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOBPSZYEFCURC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)

![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![2-Chloro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propanamide](/img/structure/B2418648.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)

![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)

![(4,4-Difluorocyclohexyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2418652.png)

![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)

![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)